Spectroscopic Profile of 5-(4-n-propylphenyl)-5-oxovaleric acid: A Technical Guide
Spectroscopic Profile of 5-(4-n-propylphenyl)-5-oxovaleric acid: A Technical Guide
Introduction
Molecular Structure and Key Features
The molecular structure of 5-(4-n-propylphenyl)-5-oxovaleric acid is characterized by a 4-n-propylphenyl group attached to a five-carbon chain terminating in a carboxylic acid. The ketone carbonyl at position 5 is a key functional group influencing the molecule's electronic and chemical properties.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 5-(4-n-propylphenyl)-5-oxovaleric acid is expected to show distinct signals corresponding to the aromatic, aliphatic, and carboxylic acid protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.90 | Doublet (d) | 2H | Ar-H (ortho to C=O) |
| ~ 7.25 | Doublet (d) | 2H | Ar-H (meta to C=O) |
| ~ 3.05 | Triplet (t) | 2H | -CH₂-C=O (ketone) |
| ~ 2.65 | Triplet (t) | 2H | Ar-CH₂- |
| ~ 2.45 | Triplet (t) | 2H | -CH₂-COOH |
| ~ 2.00 | Quintet | 2H | -CH₂-CH₂-CH₂- |
| ~ 1.65 | Sextet | 2H | Ar-CH₂-CH₂- |
| ~ 11.5 (broad) | Singlet (s) | 1H | -COOH |
| ~ 0.95 | Triplet (t) | 3H | -CH₃ |
Interpretation and Rationale
The aromatic region is expected to display a typical AA'BB' system for a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing keto group will be deshielded and appear downfield (~7.90 ppm) compared to the protons meta to it (~7.25 ppm).
The aliphatic protons of the valeric acid chain will exhibit characteristic splitting patterns. The methylene group adjacent to the ketone carbonyl (~3.05 ppm) will be the most deshielded of the chain protons due to the inductive effect of the carbonyl. The methylene group adjacent to the carboxylic acid (~2.45 ppm) will also be shifted downfield. The central methylene group (~2.00 ppm) will appear as a quintet due to coupling with its four neighboring protons.
The n-propyl group protons will show a triplet for the terminal methyl group (~0.95 ppm), a sextet for the adjacent methylene group (~1.65 ppm), and a triplet for the methylene group attached to the aromatic ring (~2.65 ppm). The carboxylic acid proton is expected to be a broad singlet at a significantly downfield shift (~11.5 ppm).[2][3]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-(4-n-propylphenyl)-5-oxovaleric acid in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 2.0 s
-
Pulse width: 90°
-
Acquisition time: 4.0 s
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 200.0 | C=O (ketone) |
| ~ 179.0 | C=O (carboxylic acid) |
| ~ 148.0 | Ar-C (ipso, attached to propyl) |
| ~ 135.0 | Ar-C (ipso, attached to C=O) |
| ~ 129.0 | Ar-CH (meta to C=O) |
| ~ 128.5 | Ar-CH (ortho to C=O) |
| ~ 38.0 | Ar-CH₂- |
| ~ 35.0 | -CH₂-C=O (ketone) |
| ~ 33.0 | -CH₂-COOH |
| ~ 24.0 | Ar-CH₂-CH₂- |
| ~ 20.0 | -CH₂-CH₂-CH₂- |
| ~ 14.0 | -CH₃ |
Interpretation and Rationale
The two carbonyl carbons are expected to be the most downfield signals, with the ketone carbonyl (~200.0 ppm) appearing at a higher chemical shift than the carboxylic acid carbonyl (~179.0 ppm).[2][4][5] The aromatic carbons will appear in the range of 128-148 ppm, with the ipso-carbons being deshielded. The aliphatic carbons of the valeric acid and n-propyl chains will resonate in the upfield region of the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024
-
Relaxation delay: 5.0 s
-
Pulse program: Proton-decoupled
-
-
Processing: Apply a Fourier transform and reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) |
| 3080-3030 | Medium | C-H stretch (aromatic) |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| ~ 1710 | Strong | C=O stretch (carboxylic acid dimer) |
| ~ 1685 | Strong | C=O stretch (aryl ketone) |
| ~ 1600, 1475 | Medium | C=C stretch (aromatic ring) |
| ~ 1410 | Medium | O-H bend (in-plane, carboxylic acid) |
| ~ 1280 | Strong | C-O stretch (carboxylic acid) |
| ~ 920 | Broad, Medium | O-H bend (out-of-plane, carboxylic acid dimer) |
| ~ 830 | Strong | C-H bend (out-of-plane, 1,4-disubstituted) |
Interpretation and Rationale
The IR spectrum will be dominated by a very broad O-H stretching band from 3300 to 2500 cm⁻¹ characteristic of a hydrogen-bonded carboxylic acid dimer.[6][7][8][9] Two distinct carbonyl stretching bands are expected: one for the carboxylic acid dimer around 1710 cm⁻¹ and another for the aryl ketone around 1685 cm⁻¹. The exact positions can be influenced by conjugation and hydrogen bonding. The spectrum will also show characteristic C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as aromatic C=C stretching and out-of-plane C-H bending vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Acquire the spectrum using an FTIR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 32
-
Resolution: 4 cm⁻¹
-
-
Processing: Collect a background spectrum of the clean ATR crystal and ratio it against the sample spectrum to obtain the absorbance spectrum.
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 234 | Moderate | [M]⁺ (Molecular Ion) |
| 147 | High | [CH₃CH₂CH₂C₆H₄CO]⁺ (4-propylbenzoyl cation) |
| 119 | Moderate | [CH₃CH₂CH₂C₆H₄]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 87 | Low | [CH₂(CH₂)₂COOH]⁺ |
| 77 | Low | [C₆H₅]⁺ |
| 45 | Moderate | [COOH]⁺ |
Interpretation and Rationale
The molecular ion peak [M]⁺ is expected at m/z 234, corresponding to the molecular weight of the compound (C₁₄H₁₈O₃).[10][11] The most prominent fragmentation is likely to be the alpha-cleavage adjacent to the ketone carbonyl, resulting in the stable 4-propylbenzoyl cation at m/z 147.[12] Further fragmentation of this ion can lead to the loss of CO (m/z 119). The tropylium ion at m/z 91 is a common fragment in compounds containing a benzyl group. Cleavage of the bond between the carbonyl carbon and the adjacent methylene group can also lead to a fragment corresponding to the protonated valeric acid moiety.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-400 using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Key Structural Correlations
The following diagram illustrates the key structural features of 5-(4-n-propylphenyl)-5-oxovaleric acid and their expected spectroscopic signatures.
Caption: Key spectroscopic correlations for 5-(4-n-propylphenyl)-5-oxovaleric acid.
Conclusion
This technical guide provides a detailed, predicted spectroscopic analysis of 5-(4-n-propylphenyl)-5-oxovaleric acid. By leveraging data from its constituent chemical fragments and applying fundamental spectroscopic principles, we have constructed a comprehensive profile encompassing ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The provided experimental protocols offer a standardized approach for the acquisition of this data. This guide serves as a valuable resource for researchers in the fields of chemical synthesis and drug development, facilitating the unambiguous characterization of this and structurally related compounds.
References
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